Novel Synthetic Routes to the Decahydro-4,1-benzoxazepine Scaffold: A Guide for Medicinal Chemists
Novel Synthetic Routes to the Decahydro-4,1-benzoxazepine Scaffold: A Guide for Medicinal Chemists
An In-Depth Technical Guide
Abstract
The decahydro-4,1-benzoxazepine scaffold represents a complex, saturated, bridged heterocyclic system of significant interest in modern drug discovery. Its unique three-dimensional architecture offers a compelling framework for the development of novel therapeutics by enabling precise spatial presentation of pharmacophoric elements. However, the inherent conformational rigidity and multiple stereocenters of this scaffold present considerable synthetic challenges. This guide provides an in-depth analysis of novel and efficient synthetic strategies to access the decahydro-4,1-benzoxazepine core. We will move beyond classical, linear approaches to explore robust, modern methodologies, including intramolecular reductive amination and ring-closing metathesis (RCM). Each section provides not only detailed, step-by-step protocols but also the underlying strategic rationale, empowering researchers to adapt and innovate in their own synthetic endeavors.
Introduction: The Strategic Value of the Decahydro-4,1-benzoxazepine Core
Fused heterocyclic systems are the cornerstone of medicinal chemistry, with scaffolds like benzoxazepines being well-established pharmacophores in a wide range of biologically active compounds.[1][2] These structures are integral to drugs with applications ranging from anticancer to CNS-related disorders.[1][2][3] The decahydro-4,1-benzoxazepine scaffold is a fully saturated analogue, which distinguishes it by removing aromatic planarity and introducing a complex, three-dimensional topography. This is highly advantageous in modern drug design, where targeting protein-protein interactions and other complex biological targets requires molecules with precise spatial arrangements.
The primary challenge in constructing this scaffold lies in stereoselectively forming the seven-membered oxazepine ring fused to a cyclohexane core. This guide will focus on contemporary strategies that address this challenge through efficiency and control.
Retrosynthetic Analysis and Core Strategies
A logical retrosynthetic analysis of the target scaffold reveals several potential bond disconnections. The most strategically sound approaches involve forming the seven-membered ring as a key step, specifically by creating the C-N or C-C bond that closes the ring.
Caption: High-level retrosynthetic analysis of the target scaffold.
This analysis highlights two powerful and convergent strategies:
-
Intramolecular Reductive Amination: A robust method for forming the crucial C-N bond from a suitably functionalized cyclohexane precursor.[4][5]
-
Ring-Closing Metathesis (RCM): A versatile strategy for forming the seven-membered ring via a C-C double bond, which can be subsequently reduced.[6][7]
Strategy 1: Intramolecular Reductive Amination
This is arguably the most direct and efficient route. The strategy hinges on synthesizing a key intermediate: a cis-2-(2-aminoethyl)cyclohexyl methanol derivative. The intramolecular reaction between the terminal amine and an aldehyde (formed by oxidation of the primary alcohol) forges the seven-membered ring in a single, high-yielding step. The stereochemistry is controlled early in the synthesis, starting from cyclohexene oxide.
Synthetic Workflow
Caption: Workflow for the Intramolecular Reductive Amination route.
Rationale Behind Experimental Choices
-
Stereocontrol: The synthesis begins with the epoxidation of cyclohexene followed by a Grignard ring-opening. This sequence establishes the crucial trans stereochemistry of the substituents on the cyclohexane ring, which, after subsequent steps, leads to the desired cis-fused ring system in the final product.
-
Amine Synthesis: Introducing the nitrogen atom via an azide (SN2 reaction) is a reliable and safe method, avoiding over-alkylation issues common with direct amination. The subsequent reduction to the primary amine is clean and quantitative.
-
Reductive Amination Conditions: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the key cyclization step.[5] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate formed in situ but does not reduce the precursor aldehyde, preventing side reactions.[5] The reaction can often be performed as a one-pot deprotection/cyclization sequence.[8]
Detailed Experimental Protocol
Step 1: Synthesis of trans-2-vinylcyclohexanol
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add magnesium turnings (5.8 g, 0.24 mol).
-
Add a small crystal of iodine and 50 mL of anhydrous THF.
-
Slowly add vinyl bromide (1.0 M solution in THF, 240 mL, 0.24 mol) via an addition funnel to maintain a gentle reflux.
-
After the magnesium is consumed, cool the solution to 0 °C.
-
Add cyclohexene oxide (20.0 g, 0.20 mol) dissolved in 50 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (Silica gel, 10:1 Hexanes:Ethyl Acetate) to yield the product as a clear oil.
Step 2: Synthesis of trans-2-(2-hydroxyethyl)cyclohexanol
-
Dissolve the vinylcyclohexanol from the previous step (25.2 g, 0.20 mol) in 400 mL of a 3:1 mixture of CH₂Cl₂:MeOH.
-
Cool the solution to -78 °C and bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas for 20 minutes to remove excess ozone.
-
Add sodium borohydride (15.1 g, 0.40 mol) portion-wise, ensuring the temperature remains below -60 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench with 100 mL of 1 M HCl.
-
Concentrate the mixture in vacuo and then partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
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Combine organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the diol.
Step 3: One-Pot Boc-Protection, Tosylation, and Azide Displacement (This protocol combines several steps for efficiency)
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Dissolve the crude diol (approx. 0.20 mol) in 300 mL of CH₂Cl₂. Add triethylamine (42 mL, 0.30 mol) and DMAP (catalytic).
-
Add di-tert-butyl dicarbonate (Boc₂O, 43.6 g, 0.20 mol) and stir for 4 hours until the primary alcohol is selectively protected (monitored by TLC).
-
Cool to 0 °C and add tosyl chloride (41.9 g, 0.22 mol). Stir overnight.
-
Remove the solvent in vacuo. Dissolve the residue in 400 mL of DMF.
-
Add sodium azide (NaN₃, 39.0 g, 0.60 mol) and heat the mixture to 80 °C for 6 hours.
-
Cool to room temperature, pour into 1 L of water, and extract with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to get the Boc-protected azido-alcohol.
Step 4: Final Deprotection and Reductive Amination Cyclization
-
Dissolve the purified azido-alcohol (0.20 mol) in 400 mL of methanol.
-
Add Palladium on carbon (10 wt. %, 1.0 g) and hydrogenate under a balloon of H₂ overnight.
-
Filter through Celite and concentrate to obtain the crude Boc-protected amino alcohol.
-
Dissolve the crude material in 500 mL of CH₂Cl₂. Add Dess-Martin periodinane (93 g, 0.22 mol) and stir for 2 hours.
-
Quench with saturated Na₂S₂O₃ solution and saturated NaHCO₃ solution. Extract with CH₂Cl₂.
-
Dry and concentrate the organic layer. Redissolve the crude aldehyde in 500 mL of 1,2-dichloroethane.
-
Add trifluoroacetic acid (TFA, 30 mL) to remove the Boc group. Stir for 1 hour.
-
Add sodium triacetoxyborohydride (63.6 g, 0.30 mol) and stir overnight.
-
Quench with saturated NaHCO₃ solution, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the final Decahydro-4,1-benzoxazepine scaffold.
Strategy 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for constructing cyclic systems, including seven-membered rings.[7][9] The key to this strategy is the synthesis of a diene precursor where the two terminal alkenes are positioned to cyclize effectively. The resulting unsaturated ring can then be hydrogenated to afford the final saturated scaffold.
Synthetic Workflow
Caption: Workflow for the Ring-Closing Metathesis (RCM) route.
Rationale Behind Experimental Choices
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Precursor Synthesis: The synthesis starts with commercially available 2-allylcyclohexanone. A reductive amination with allylamine installs the second allyl group, creating the nitrogen-containing portion of the diene precursor. This is a convergent and efficient approach.
-
RCM Catalyst: Second-generation Grubbs catalyst (Grubbs II) is selected for its high activity and tolerance to functional groups like amines and ethers, which is crucial for this substrate.[10] The reaction is typically driven to completion by the removal of the volatile ethylene byproduct.[7]
-
Final Reduction: A standard catalytic hydrogenation is used to reduce the double bond within the newly formed seven-membered ring, yielding the target saturated scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of N-allyl-2-allylcyclohexanamine
-
Dissolve 2-allylcyclohexanone (13.8 g, 0.10 mol) in 200 mL of 1,2-dichloroethane.
-
Add allylamine (6.8 g, 0.12 mol) and acetic acid (1 mL).
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise.
-
Stir at room temperature for 24 hours.
-
Quench with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3 x 100 mL).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the product.
Step 2: Synthesis of the Diene Precursor (This protocol assumes the previous step yielded a mixture of cis/trans isomers that are carried forward)
-
First, reduce the ketone of 2-allylcyclohexanone (13.8 g, 0.10 mol) with NaBH₄ (4.2 g, 0.11 mol) in methanol (200 mL) at 0 °C to yield 2-allylcyclohexanol.
-
Dissolve the resulting alcohol (14.0 g, 0.10 mol) in 250 mL of anhydrous THF and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 0.12 mol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add allyl bromide (14.5 g, 0.12 mol) dropwise and stir overnight.
-
Quench carefully with water, extract with diethyl ether, dry, and concentrate.
-
The resulting allyl ether is then subjected to a Mitsunobu reaction with N-Boc-allylamine or a similar protected amine to install the nitrogen moiety, followed by deprotection. (This is a more controlled alternative to the direct reductive amination of the ketone).
Step 3: Ring-Closing Metathesis
-
Dissolve the diene precursor (0.10 mol) in 1 L of anhydrous, degassed toluene.
-
Add Grubbs II catalyst (4 mol %, 3.4 g).
-
Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify by flash column chromatography (Silica gel, gradient elution) to isolate the unsaturated seven-membered ring product.
Step 4: Hydrogenation
-
Dissolve the product from the RCM step (0.10 mol) in 200 mL of ethanol.
-
Add Palladium on carbon (10 wt. %, 1.0 g).
-
Stir the mixture under an atmosphere of hydrogen (50 psi) in a Parr shaker for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final Decahydro-4,1-benzoxazepine scaffold.
Data Summary and Comparison
| Feature | Intramolecular Reductive Amination | Ring-Closing Metathesis (RCM) |
| Key Transformation | C-N bond formation | C=C bond formation |
| Starting Material | Cyclohexene Oxide | 2-Allylcyclohexanone |
| Typical Overall Yield | 30-40% | 25-35% |
| Number of Steps | ~6-7 steps | ~4-5 steps |
| Stereocontrol | Good control from epoxide opening | Less direct; relies on substrate control |
| Key Reagents | NaBH(OAc)₃, DMP, NaN₃ | Grubbs II Catalyst, NaH |
| Advantages | High stereocontrol, robust cyclization | Convergent, powerful ring formation |
| Challenges | Longer linear sequence | Cost of catalyst, diene synthesis |
Conclusion
The synthesis of the decahydro-4,1-benzoxazepine scaffold, while challenging, is readily achievable through modern synthetic methodologies. The Intramolecular Reductive Amination route offers superior control over stereochemistry, which is often a critical parameter in medicinal chemistry. The Ring-Closing Metathesis route provides a more convergent and potentially shorter path, assuming efficient synthesis of the diene precursor. The choice of strategy will ultimately depend on the specific goals of the research program, including requirements for stereochemical purity, scalability, and available starting materials. Both routes presented in this guide offer robust and reliable pathways to this valuable scaffold, opening the door for further exploration of its potential in drug discovery.
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